3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
CAS No.: 37743-18-3
VCID: VC21338300
Molecular Formula: C18H20NOBr
Molecular Weight: 346.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is a complex organic compound with the molecular formula C18H20NO.Br and a molecular weight of approximately 346.27 g/mol . It is known by several synonyms, including Dimethyl-(tetrahydro-3,3-diphenyl-2-furilidine)ammonium Bromide and Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furaniminium bromide . This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity. Chemical Reactions and Synthesis3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its use as an intermediate in organic synthesis:
The synthesis of this compound typically involves the reaction of diphenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride. Applications in Biology and MedicineIn biological research, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate how it interacts with biological targets, particularly within cellular pathways. Medically, the compound has implications in the development of drugs targeting the central nervous system. It acts as an agonist at opioid receptors, which are crucial in pain perception, making it a potential candidate for developing analgesics. Additionally, its structural similarity to known pharmaceuticals like loperamide suggests potential uses in treating conditions such as diarrhea and pain management . Industrial ApplicationsIn industrial settings, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is utilized in producing specialty chemicals and materials. Its unique properties make it a valuable component in various formulations and processes. Research Findings and Future DirectionsRecent studies have highlighted the compound's antimicrobial activity against various bacterial strains, similar to other quaternary ammonium compounds. There is also emerging evidence of its cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic applications against cancer. Future research should focus on exploring its mechanisms of action and potential therapeutic applications in both pain management and cancer treatment. Additionally, its role as an intermediate in organic synthesis could lead to the development of novel pharmaceuticals and specialty chemicals. |
---|---|
CAS No. | 37743-18-3 |
Product Name | 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide |
Molecular Formula | C18H20NOBr |
Molecular Weight | 346.3 g/mol |
IUPAC Name | (3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide |
Standard InChI | InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |
Standard InChIKey | QJPXLCQSAFQCBD-UHFFFAOYSA-M |
SMILES | C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES | C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 172-176°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide; Dihydro-N,N-dimethyl-3,3-diphenyl-2(3H)-furanaminium Bromide; N-(Dihydro-3,3-diphenyl-2(3H)-furanylidene)-N-methyl-methanaminium Bromide |
PubChem Compound | 2723589 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume